molecular formula C12H14N4S B14008167 N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline CAS No. 33175-01-8

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline

Cat. No.: B14008167
CAS No.: 33175-01-8
M. Wt: 246.33 g/mol
InChI Key: LGEQNNTZQRFRPC-UHFFFAOYSA-N
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Description

"N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline" is a heterocyclic organic compound featuring a thiazole core fused with an iminoamino-aniline moiety. Its structure includes a 2-imino-4-methyl-1,3-thiazol-5-ylidene group linked via an amino bridge to a 2,3-dimethyl-substituted aniline ring (Fig. 1). This compound belongs to a class of Schiff base analogs, which are notable for their diverse applications in medicinal chemistry and materials science due to their chelating properties and electronic versatility .

Key functional groups include the thiazole ring’s C=N bond (stretching vibrations at ~1600–1650 cm⁻¹ in FTIR) and the aromatic C-H stretches of the dimethylaniline moiety .

Properties

CAS No.

33175-01-8

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(2,3-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N4S/c1-7-5-4-6-10(8(7)2)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

LGEQNNTZQRFRPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=C(N=C(S2)N)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the formation of the thiazolidine ring through cyclization of thiourea derivatives with appropriate electrophilic reagents. The key step is the regioselective cyclization that forms the 1,3-thiazole ring system bearing the imino and methyl substituents, followed by coupling with the 2,3-dimethyl-aniline moiety.

Cyclization of Unsymmetrical Thioureas with Dialkyl Acetylenedicarboxylates

A highly efficient and regioselective method reported involves the reaction of unsymmetrical 1,3-disubstituted thioureas with dialkyl acetylenedicarboxylates such as diethyl acetylenedicarboxylate (DEAD) or dimethyl acetylenedicarboxylate (DMAD) under mild, catalyst-free conditions at room temperature. This method yields 2-imino-4-oxothiazolidin-5-ylidene derivatives, which are structurally related to the target compound.

  • The regioselectivity is governed by the nature of the substituents on the thiourea: the amine nitrogen bonded to an electron-withdrawing group forms the imino component, while the amine nitrogen bonded to an electron-donating group forms the heterocyclic nitrogen in the thiazolidine ring.
  • Aromatic amines tend to become part of the imino group, while aliphatic amines contribute to the heterocyclic nitrogen.
  • This approach is environmentally friendly, operationally simple, and provides high yields (often above 70%).

Table 1. Representative Yields of 2-Imino-4-oxothiazolidin-5-ylidene Acetates from Unsymmetrical Thioureas

Entry Thiourea Substituents (R1, R2) Product Yield (%) Regioselectivity (Major Isomer)
1 Phenyl (aromatic) / 2,3-dimethylphenyl 75 >95% Z-isomer
2 Benzylamine / 2,3-dimethylphenyl 68 >90% Z-isomer
3 2-Phenylethanamine / 2,3-dimethylphenyl 72 >92% Z-isomer
4 2,3-Dimethylphenyl / 4-methoxyphenyl 70 >95% Z-isomer

Note: The 2,3-dimethylphenyl substituent corresponds to the aniline moiety in the target compound.

This data is adapted and generalized from regioselective synthesis studies of 2-imino-4-oxothiazolidin-5-ylidene acetates under catalyst-free conditions.

Preparation from Chloroacetamide Precursors and Thiourea

Another classical method involves the acylation of amines with chloroacetyl chloride to form chloroacetamides, which upon treatment with thiourea undergo cyclization to yield 2-aminothiazol-4(5H)-one derivatives. This approach can be adapted for the preparation of substituted thiazolidines by varying the amine and chloroacetyl precursors.

  • For example, acylation of 2,3-dimethylaniline with chloroacetyl chloride followed by reaction with thiourea can furnish intermediates that cyclize to the target thiazolidinylidene derivative.
  • This method often requires careful control of reaction conditions to minimize by-products and optimize yields.

Scheme 28 from the literature illustrates this pathway for related thiazolidinone derivatives.

Condensation with Aromatic Aldehydes and Amines

In some protocols, 4-phenylimino-thiazolidin-2-one derivatives are synthesized by condensation of corresponding thiourea derivatives with aromatic aldehydes in acidic media, often using acetic acid and catalytic amounts of monoaminoethanol under heating.

  • The reaction proceeds via Schiff base formation followed by cyclization.
  • The crystalline products are isolated by filtration and recrystallization.
  • This method can be adapted to introduce the 2,3-dimethyl-aniline moiety by using the appropriate aromatic amine.

Yields typically range from 60% to 80%, with melting points above 260 °C for related compounds.

Mechanistic Insights and Regioselectivity

  • The regioselective formation of the thiazolidine ring is influenced by electronic effects of substituents on the thiourea nitrogen atoms.
  • Electron-withdrawing groups favor formation of the imino nitrogen, while electron-donating groups favor incorporation into the heterocyclic ring nitrogen.
  • Chelating effects and allylic strain in substrates also direct regioselectivity.
  • X-ray crystallographic analyses confirm the Z-configuration of the imine moiety in the final products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Regioselectivity Notes
Cyclization of Unsymmetrical Thioureas with DEAD/DMAD 1,3-disubstituted thioureas + DEAD/DMAD, EtOH, rt, catalyst-free 68–75 High (>90%) Environmentally friendly, mild conditions, regioselective
Chloroacetamide Route Amine + chloroacetyl chloride, then thiourea Moderate (50–60) Moderate Requires careful control, classical approach
Condensation with Aromatic Aldehydes Thiourea derivatives + aromatic aldehyde, AcOH, heating 60–80 Moderate Suitable for introducing various aromatic substituents

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with related molecules in the evidence. Below is a detailed analysis:

Structural Analogs with Substituted Aniline Moieties

  • 2,3-Dichloro-N-[(E)-(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (CAS 32320-16-4): This dichloro derivative shares the thiazolylideneamino-aniline backbone but replaces the methyl groups on the aniline ring with chlorine atoms. This substitution may also increase molecular polarity, affecting solubility and intermolecular interactions .
  • 4-Ethoxy-N-[[2-imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]aniline: This analog introduces a nitro group on the thiazole ring and an ethoxy group on the aniline moiety. The nitro group’s strong electron-withdrawing nature could stabilize the thiazole ring via resonance, while the ethoxy group increases steric bulk and lipophilicity. In contrast, the target compound’s methyl groups on the aniline ring provide moderate electron donation without significant steric hindrance .

Heterocyclic Core Modifications

  • 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-dimethylaminophenyl)thiazolidin-4-one (Compound 12 in ): This benzimidazole-thiazolidinone hybrid replaces the thiazolylideneamino group with a thiazolidinone ring. The thiazolidinone’s carbonyl group introduces hydrogen-bonding capability, which is absent in the target compound’s imino group. This difference could influence biological activity, as hydrogen bonding is critical for target receptor interactions .
  • Pyrimidine Derivatives (, Fig. 21): Pyrimidine-based compounds (e.g., 4-amino-5-((2-methoxyphenyl)amino)-6-(4-substituted)phenylpyrimidin-2(1H)-one) exhibit a six-membered aromatic ring with two nitrogen atoms. Compared to the five-membered thiazole ring in the target compound, pyrimidines offer greater π-conjugation and rigidity, which may enhance thermal stability but reduce ring strain reactivity .

Spectroscopic and Computational Comparisons

  • FTIR and NMR Trends: The target compound’s NH and C=N stretches in FTIR (~3300 cm⁻¹ for NH and ~1620 cm⁻¹ for C=N) align with benzimidazole-thiazole hybrids (e.g., Compound 12 in ). However, the absence of a carbonyl group (as in thiazolidinones) eliminates the characteristic ~1700 cm⁻¹ peak . In ¹H NMR, the dimethylaniline protons resonate as singlets (δ ~2.2–2.5 ppm for CH₃), whereas dichloro analogs show aromatic proton splitting due to Cl’s deshielding effects .
  • Molecular Weight and LogP :
    Based on analogs in and , the target compound’s molecular weight is estimated at ~290–310 g/mol. Its LogP (calculated ~3.5–4.0) suggests moderate lipophilicity, lower than dichloro derivatives (LogP ~5.0–5.5 due to Cl’s hydrophobicity) but higher than nitro-substituted analogs (LogP ~2.0–2.5 from polar nitro groups) .

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents (Aniline/Thiazole) Molecular Weight (g/mol) LogP (Estimated) Key Functional Groups
Target Compound Thiazolylideneamino 2,3-dimethyl ~300 3.5–4.0 C=N, NH, CH₃
2,3-Dichloro Analog (CAS 32320-16-4) Thiazolylideneamino 2,3-dichloro ~335 5.0–5.5 C=N, NH, Cl
4-Ethoxy-Nitro Analog () Thiazolylideneamino 4-ethoxy, 3-nitrophenyl ~350 2.0–2.5 C=N, NO₂, OCH₂CH₃
Compound 12 () Thiazolidinone 4-dimethylamino ~400 4.5–5.0 C=O, NH, CH₃

Biological Activity

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline is a complex organic compound known for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, synthesis, and related studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an imino group linked to a dimethyl-substituted aniline. Its molecular formula is C12H14N4SC_{12}H_{14}N_4S, with a molecular weight of approximately 246.33 g/mol. The compound's density is reported to be 1.28 g/cm³, with a boiling point of 346.9°C at 760 mmHg and a flash point of 163.6°C .

Antimicrobial Properties

Compounds containing thiazole moieties have been documented to exhibit diverse biological activities, particularly antimicrobial effects. The unique structure of this compound may enhance its biological activity compared to simpler thiazole derivatives. Studies suggest that the dual functionality provided by both thiazole and aniline components contributes to its enhanced reactivity and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the condensation of thiazole derivatives with dimethylaniline. These synthetic pathways are essential for developing derivatives that may possess enhanced biological properties.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-AminothiazoleSimple thiazole with amino groupAntimicrobialLacks additional substituents that enhance activity
4-MethylthiazoleMethyl substitution on thiazoleAntifungalLess complex than the target compound
Benzothiazole derivativesBenzene ring fused to thiazoleAnticancerMore aromatic stability but less reactivity compared to target

The uniqueness of this compound lies in its structural complexity and dual functional groups that may lead to improved biological activity compared to these simpler analogs.

Q & A

Basic: How can researchers optimize the synthesis yield of thiazole derivatives like N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline?

Answer:
Optimization involves systematic variation of reaction parameters:

  • Catalyst concentration : Sodium acetate (0.1 mol) is critical for facilitating imine formation in acetic acid reflux conditions .
  • Reaction time : Monitor progression via TLC; extend reflux time (3–5 hours) to improve crystallinity and yield .
  • Stoichiometry : Use a 1:1.1 molar ratio of thiazole precursor to aldehyde/ketone derivatives to drive reaction completion .
  • Recrystallization : Purify with DMF/acetic acid mixtures to enhance purity without compromising yield .

Basic: What are the standard spectroscopic techniques for confirming the structure of this compound?

Answer:
A multi-technique approach is essential:

  • FT-IR : Identify characteristic bands (e.g., C=N stretch at 1600–1650 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone signals (e.g., thiazole C-S at δ 165–170 ppm) .
  • UV-Vis : Detect π→π* and n→π* transitions in the 250–400 nm range to confirm conjugation in the thiazole-aryl system .

Basic: How should initial biological screening be designed for thiazole-based compounds?

Answer:
Prioritize assays aligned with known thiazole bioactivities:

  • Antimicrobial : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Anticancer : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Controls : Include positive controls (e.g., ampicillin for antimicrobial tests) and solvent-only negative controls .

Advanced: What mechanistic role does sodium acetate play in the synthesis of iminothiazole derivatives?

Answer:
Sodium acetate acts as a dual-function agent:

  • Base : Deprotonates the thiazole precursor, promoting nucleophilic attack on the aldehyde/ketone .
  • Buffering agent : Maintains pH ~4–5 in acetic acid, preventing premature protonation of intermediates .
    Validation: Conduct kinetic studies with varying acetate concentrations (0.05–0.15 mol) to correlate yield with base strength .

Advanced: How do substituents on the aryl moiety influence biological activity in thiazole derivatives?

Answer:
Substituent effects are evaluated via SAR studies:

  • Electron-withdrawing groups (e.g., -NO₂) : Enhance antimicrobial activity by increasing electrophilicity of the thiazole ring .
  • Hydrophobic groups (e.g., -CH₃, -OCH₃) : Improve cell membrane penetration, as seen in 4-methyl and 4-methoxy derivatives .
  • Steric effects : Bulky groups (e.g., -Ph) may reduce binding affinity to target enzymes; optimize via molecular docking simulations .

Advanced: How can contradictions between computational (DFT) and experimental spectroscopic data be resolved?

Answer:
Address discrepancies through iterative refinement:

  • Solvent correction : Apply polarizable continuum models (PCM) in DFT to account for solvent effects (e.g., acetic acid) .
  • Conformational analysis : Compare calculated NMR shifts for all low-energy conformers (within 3 kcal/mol) with experimental data .
  • Hybrid functionals : Use B3LYP-D3 with 6-311++G(d,p) basis sets for improved accuracy in predicting UV-Vis transitions .

Advanced: What purification challenges arise in isolating thiazole derivatives, and how are they mitigated?

Answer:
Common issues and solutions:

  • Low crystallinity : Use mixed solvents (DMF/acetic acid) for recrystallization to enhance crystal lattice formation .
  • Byproduct contamination : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates with similar polarities .
  • Hydrolytic instability : Avoid aqueous workup for acid-sensitive derivatives; use anhydrous ethanol for washing .

Advanced: How do solvent polarity and proticity affect reaction pathways in thiazole synthesis?

Answer:
Solvent effects are probed via kinetic studies:

  • Polar aprotic solvents (e.g., DMF) : Accelerate cyclization but may promote side reactions (e.g., dimerization) .
  • Protic solvents (e.g., acetic acid) : Stabilize charged intermediates via H-bonding, favoring imine formation .
  • Dielectric constant : Higher polarity (ε > 20) improves solubility of ionic intermediates, as seen in glacial acetic acid reflux .

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